3-(diethylamino)propyl 2-phenylpent-4-enoate
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Overview
Description
3-(Diethylamino)propyl 2-phenylpent-4-enoate is an organic compound with the molecular formula C18H27NO2 and a molecular weight of 289.41 g/mol It is known for its unique structure, which includes a diethylamino group, a propyl chain, and a phenylpentenoate moiety
Preparation Methods
The synthesis of 3-(diethylamino)propyl 2-phenylpent-4-enoate typically involves the esterification of 2-phenylpent-4-enoic acid with 3-(diethylamino)propanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
3-(Diethylamino)propyl 2-phenylpent-4-enoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the ester group to an alcohol.
Common reagents and conditions for these reactions include organic solvents, controlled temperatures, and specific catalysts or reagents to drive the reactions to completion. The major products formed depend on the type of reaction and the specific conditions used.
Scientific Research Applications
3-(Diethylamino)propyl 2-phenylpent-4-enoate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group transformations.
Biology: This compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological macromolecules.
Industry: It may be used in the production of specialty chemicals, polymers, and other materials.
Mechanism of Action
The mechanism of action of 3-(diethylamino)propyl 2-phenylpent-4-enoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the phenylpentenoate moiety can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 3-(diethylamino)propyl 2-phen
Properties
CAS No. |
78149-93-6 |
---|---|
Molecular Formula |
C18H27NO2 |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-(diethylamino)propyl 2-phenylpent-4-enoate |
InChI |
InChI=1S/C18H27NO2/c1-4-11-17(16-12-8-7-9-13-16)18(20)21-15-10-14-19(5-2)6-3/h4,7-9,12-13,17H,1,5-6,10-11,14-15H2,2-3H3 |
InChI Key |
CJERJLDNZDROTP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCOC(=O)C(CC=C)C1=CC=CC=C1 |
Origin of Product |
United States |
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